3-(3-Hydroxypropylamino)phenol
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Overview
Description
3-(3-Hydroxypropylamino)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes a hydroxypropylamino group attached to the phenol ring. This structural feature imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxypropylamine. This reaction typically requires a strong base, such as sodium hydride or sodium amide, to facilitate the substitution process .
Industrial Production Methods: Industrial production of phenolic compounds, including this compound, often involves the hydroxylation of arylboronic acids. This method is advantageous due to its mild reaction conditions and high yields. The process utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent, carried out in ethanol at room temperature .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxypropylamino)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions like halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(3-Hydroxypropylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties, which can protect cells from oxidative damage.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropylamino)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound used in skin lightening treatments and as a photographic developer.
Catechol: Another phenolic compound with antioxidant properties, commonly found in natural products.
Uniqueness: 3-(3-Hydroxypropylamino)phenol is unique due to the presence of the hydroxypropylamino group, which enhances its solubility and reactivity compared to simpler phenols like phenol and hydroquinone. This structural feature also imparts specific biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
699012-00-5 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(3-hydroxypropylamino)phenol |
InChI |
InChI=1S/C9H13NO2/c11-6-2-5-10-8-3-1-4-9(12)7-8/h1,3-4,7,10-12H,2,5-6H2 |
InChI Key |
APSKHWUYUMHNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCCCO |
Origin of Product |
United States |
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